Sodium 1,3-thiazole-5-carboxylate
Overview
Description
Sodium 1,3-thiazole-5-carboxylate is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds . . Thiazole derivatives have been known to interact with a variety of targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of interactions with various biological targets.
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Sodium 1,3-thiazole-5-carboxylate.
Result of Action
Thiazole derivatives have been known to exert a variety of biological effects, depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
Sodium 1,3-thiazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in both electrophilic and nucleophilic substitution reactions. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase II, which are essential for DNA replication and repair . These interactions can lead to the inhibition of these enzymes, thereby affecting cellular processes such as DNA replication and transcription.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to DNA and form complexes that interfere with DNA replication and transcription . It also interacts with enzymes such as topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Furthermore, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with sodium hydroxide. One common method includes the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles and other substituted derivatives.
Scientific Research Applications
Sodium 1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the production of dyes, fungicides, and chemical reaction accelerators.
Comparison with Similar Compounds
Sodium 1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Thiazole-based Schiff base derivatives, 2-substituted thiazoles, and thiazolidines.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the carboxylate group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
sodium;1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-5-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBRAHHFSPRLBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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